![molecular formula C16H11N3OS B5518317 6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)

6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been explored through various methods. One notable approach is a one-step catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a green synthesis pathway for these compounds (Shi et al., 2018). This method is characterized by its step economy and simplified purification process.

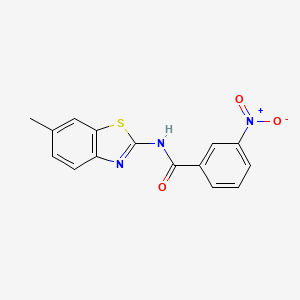

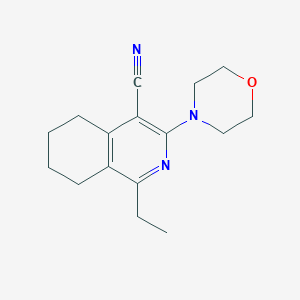

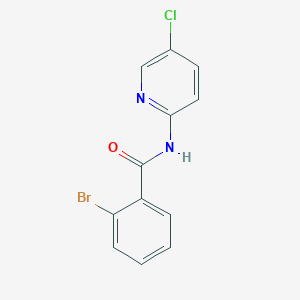

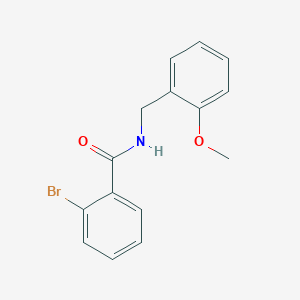

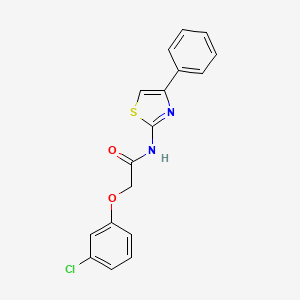

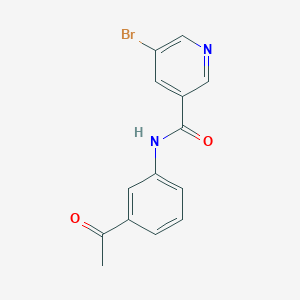

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been thoroughly characterized using various spectroscopic techniques. In one study, a compound with a similar structure was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis, revealing its complex heterocyclic system (Noh et al., 2020).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, leading to diverse derivatives with significant biological activity. For instance, reactions with Vilsmeier reagents produce formamidino compounds, while reactions with pyrrolidine under different conditions yield bisamides and other related compounds, demonstrating the chemical versatility of these molecules (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Detailed crystallographic analysis has provided insights into the molecule's conformation and intermolecular interactions, which are vital for its application in materials science and drug design (Hu et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. Studies have shown that substitutions on the thieno[2,3-d]pyrimidine ring can significantly impact the molecule's electronic properties and, consequently, its chemical behavior. These properties are essential for the development of novel compounds with targeted biological activities (Ashalatha et al., 2007).

Applications De Recherche Scientifique

Antioxidant Activity

Research has demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives showing significant in vitro antioxidant activity. Compounds with electron-donating substituents on the thienopyrimidine ring exhibited enhanced radical scavenging abilities, suggesting their potential as antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial and Anti-inflammatory Agents

A study on thieno[2,3-d]pyrimidine derivatives highlighted their significant antibacterial, antifungal, and anti-inflammatory activities. The incorporation of various groups into the heterocyclic ring system was found to enhance these biological activities, indicating their potential use in treating infections and inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Anticancer Activity

Several thieno[2,3-d]pyrimidines have been synthesized and screened for their anticancer activities. Notably, derivatives containing the thieno[2,3-d]pyrimidine scaffold have demonstrated significant activity against various carcinoma cell lines, suggesting their potential as therapeutic agents for cancer treatment (Snégaroff, Lassagne, Bentabed-Ababsa, Nassar, Ely, Hesse, Perspicace, Derdour, & Mongin, 2009).

Nonlinear Optical (NLO) Properties

Research into thieno[2,3-d]pyrimidine derivatives has also explored their potential in nonlinear optics (NLO). Studies have shown that certain derivatives exhibit considerable NLO properties, making them candidates for optoelectronic applications and high-tech devices (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

Synthesis and Characterization

The synthesis and characterization of thieno[2,3-d]pyrimidine derivatives have been a major area of interest, with studies focusing on their chemical structures, biological activities, and potential applications. These compounds have shown promising antibacterial and antifungal activities, indicating their usefulness in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Propriétés

IUPAC Name |

6-phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS/c20-16-13-10-14(12-6-2-1-3-7-12)21-15(13)17-11-19(16)18-8-4-5-9-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDGLAAODVDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)

![2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)

![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)

![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)

![3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5518284.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)

![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)